molecular formula C18H25N5O3 B12227675 N-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine

N-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine

Cat. No.: B12227675
M. Wt: 359.4 g/mol
InChI Key: UDRSAAFJODJQBY-UHFFFAOYSA-N
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Description

N-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the piperidine ring, and the pyrazine ring, followed by their subsequent coupling.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of a suitable precursor, such as a 3,5-dimethyl-1,2-dicarbonyl compound, under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is typically formed through the hydrogenation of a pyridine derivative or through the cyclization of a suitable amino alcohol.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of a suitable diamine with a diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the oxazole ring, converting it to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a hydroxyl group, while reduction of the carbonyl group can lead to the formation of an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study various biological processes, particularly those involving heterocyclic compounds.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application of the compound.

Comparison with Similar Compounds

N-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but different substituents, leading to different properties and applications.

Properties

Molecular Formula

C18H25N5O3

Molecular Weight

359.4 g/mol

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone

InChI

InChI=1S/C18H25N5O3/c1-12-15(13(2)26-21-12)18(24)23-9-5-14(6-10-23)11-22(3)16-17(25-4)20-8-7-19-16/h7-8,14H,5-6,9-11H2,1-4H3

InChI Key

UDRSAAFJODJQBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)CN(C)C3=NC=CN=C3OC

Origin of Product

United States

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